2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety linked through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, which is then coupled with the pyrimidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides, amines, or ethers .
Scientific Research Applications
2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyrimidine include other pyrimidine derivatives and piperidine-containing molecules. Examples include:
- 2-(1H-pyrazol-1-yl)pyrimidine
- 3-(1H-pyrazol-1-yl)piperidine
- 2-(piperidin-3-yl)methoxypyrimidine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-4-14(13-21-15-16-5-2-6-17-15)12-19(8-1)10-11-20-9-3-7-18-20/h2-3,5-7,9,14H,1,4,8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQWYWPHURBICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CC=N2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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